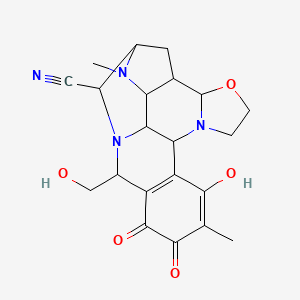

Naphthocyanidine

Description

Properties

CAS No. |

82475-12-5 |

|---|---|

Molecular Formula |

C21H24N4O5 |

Molecular Weight |

412.4 g/mol |

IUPAC Name |

11-hydroxy-16-(hydroxymethyl)-12,20-dimethyl-13,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11-diene-21-carbonitrile |

InChI |

InChI=1S/C21H24N4O5/c1-8-18(27)14-13(20(29)19(8)28)12(7-26)25-11(6-22)10-5-9-15(23(10)2)17(25)16(14)24-3-4-30-21(9)24/h9-12,15-17,21,26-27H,3-5,7H2,1-2H3 |

InChI Key |

PZYXVNVEFYXAKL-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(C(N3C(C4CC5C(C3C2N6C5OCC6)N4C)C#N)CO)C(=O)C1=O)O |

Canonical SMILES |

CC1=C(C2=C(C(N3C(C4CC5C(C3C2N6C5OCC6)N4C)C#N)CO)C(=O)C1=O)O |

Synonyms |

naphthocyanidine |

Origin of Product |

United States |

Structural Elucidation and Absolute Stereochemical Assignment of Naphthocyanidine

Application of Spectroscopic Methodologies for Structural Determination

The structural elucidation of Naphthocyanidine relied heavily on the interpretation of data obtained from various spectroscopic methods, providing insights into its chemical composition and the presence of key functional groups. mdpi.comuni.lu

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., 1D, 2D NMR, NOESY, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy played a pivotal role in determining the connectivity and arrangement of atoms within the this compound molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR analyses were employed for this purpose. mdpi.comuni.lu While specific detailed data like chemical shifts for all protons and carbons were not explicitly provided in the search results, the general application of techniques such as 1H-NMR and 13C-NMR was crucial. nih.govmdpi.com For instance, 13C-NMR data helped in excluding the possibility of a cyano group being localized at certain carbon positions and indicated the presence of a methine carbon at δ 58.3 (d). nih.gov Advanced 2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are routinely used in complex natural product structure elucidation to establish proton-proton, proton-carbon, and spatial correlations, respectively. These methods are indispensable for assigning the complete NMR spectrum and building the molecular skeleton.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., HR-ESI-MS)

Mass spectrometry (MS) provided critical information regarding the molecular mass and elemental composition of this compound. High-resolution mass spectrometry (HRMS) data would have been essential to confirm the molecular formula C21H24N4O5. nih.govuni.lu While specific fragmentation patterns for this compound were not detailed in the provided snippets, mass spectral analysis generally yields characteristic fragmentation ions that help in deducing the substructures present within the molecule. The accurate molecular weight determined by HRMS is fundamental for confirming the proposed chemical structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy was utilized to identify the characteristic functional groups present in this compound. nih.govmdpi.com The IR spectrum of this compound, along with UV and NMR data, indicated the presence of a quinone moiety, hydroxyl groups, and cyano groups in the molecule. uni.lu IR spectroscopy is particularly effective for detecting the stretching and bending vibrations of bonds, such as C=O (carbonyl, typically in the 1650-1750 cm⁻¹ range) for the quinone, O-H (hydroxyl, broad band around 3200-3600 cm⁻¹) for the hydroxyl groups, and C≡N (nitrile, sharp band around 2200-2260 cm⁻¹) for the cyano group.

X-ray Crystallographic Analysis for Three-Dimensional Molecular Architecture and Absolute Configuration (e.g., Bijvoet Method)

The definitive three-dimensional molecular architecture and absolute configuration of this compound were established through single-crystal X-ray crystallographic analysis. nih.govuni.lu This powerful technique determines the precise positions of atoms within a crystal lattice by analyzing the diffraction pattern generated when X-rays pass through the crystal. nih.gov

For this compound (compound 20), the crystals were characterized as orthorhombic, belonging to the space group P212121. The unit cell parameters were determined as a = 13.800 Å, b = 19.243 Å, and c = 9.272 Å, with all angles (α, β, γ) being 90°. The unit cell contained four formula units (Z = 4). nih.gov The absolute configuration of this compound was determined using the Bijvoet method, which utilizes anomalous dispersion effects in X-ray diffraction to distinguish between enantiomers. uni.lu This confirmed this compound (II) as identical to cyanocycline F. uni.lu

Table 1: X-ray Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 13.800 Å |

| b = 19.243 Å | |

| c = 9.272 Å | |

| Unit Cell Angles | α = 90°, β = 90°, γ = 90° |

| Z (Formula Units/Cell) | 4 |

| Method for Absolute Config. | Bijvoet Method |

| Optical Rotation | [α]D +76.0° (c = 0.5, MeOH) nih.gov |

Computational Approaches to Structural Confirmation and Conformational Analysis (e.g., Time-Dependent Density Functional Theory Electronic Circular Dichroism (TDDFT ECD) Method)

Computational approaches, particularly Time-Dependent Density Functional Theory (TDDFT) coupled with Electronic Circular Dichroism (ECD) calculations, are increasingly used to confirm structural assignments and determine the absolute stereochemistry of complex natural products. While the primary determination of this compound's absolute configuration was achieved through X-ray crystallography, TDDFT ECD calculations are a powerful complementary tool, especially for compounds that are difficult to crystallize.

The TDDFT ECD method involves two main steps: first, a conformational analysis of the compound to identify possible stable conformers, and second, the calculation of the UV/ECD spectra for each conformer using TDDFT. By comparing the theoretically calculated ECD spectrum with the experimentally obtained one, the absolute configuration of a chiral molecule can be confidently assigned. This method has been successfully applied to a wide range of natural products, including various alkaloids, terpenoids, and isoquinolinequinones, simplifying the interpretation of the ECD-absolute configuration relationship. Its utility extends to both conformationally rigid and highly flexible compounds, making it a versatile tool in modern natural product chemistry.

Table 2: Key Spectroscopic and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C21H24N4O5 nih.govnih.gov |

| Molecular Weight | 412.444 nih.gov |

| Color | Reddish-yellow nih.gov |

| UV λmax (MeOH) | 273 nm (E 300), 395 nm (E 32) nih.gov |

| CAS Number | 82475-12-5 nih.gov |

Biosynthetic Pathways and Precursor Incorporation Studies of Naphthocyanidine

Proposed Biogenetic Mechanisms of Naphthocyanidine and Related Alkaloids

Naphthyridinomycin (NDM), a key natural precursor related to this compound, is a member of the tetrahydroisoquinoline (THIQ) alkaloid family, known for its potent antitumor and antimicrobial activities. nih.govuni.luuni.lunih.govnih.govfishersci.pt The biosynthesis of NDM in Streptomyces lusitanus proceeds via a sophisticated nonribosomal peptide synthetase (NRPS) machinery. nih.govuni.ludsmz.deguidetopharmacology.orguni.lu This complex enzymatic system is responsible for assembling the intricate polycyclic core structure of NDM. SF-1739 HP, the direct precursor to this compound, shares a common tetracyclic THIQ-pyrrolidine core scaffold with quinocarcin, another potent antitumor antibiotic, indicating a shared or highly similar biosynthetic origin for their core structures. nih.gov

The conversion of SF-1739 HP to this compound is a chemical transformation, involving the treatment of SF-1739 HP with potassium cyanide. researchgate.netresearchgate.net This step introduces the cyano group characteristic of this compound, distinguishing it from its natural precursor.

Identification and Characterization of Biosynthetic Intermediates and Precursors

Extensive precursor incorporation studies have been conducted to unravel the building blocks utilized in the biosynthesis of naphthyridinomycin (NDM), which are directly relevant to the formation of this compound's core structure. These studies have identified several amino acids as direct biosynthetic precursors. L-tyrosine, L-methionine, serine (or glycine), and D,L-ornithine have all been shown to be incorporated into the NDM core framework. nih.govuni.lunih.govciteab.com Furthermore, a hydroxyethyl (B10761427) two-carbon (C2) unit derived from ketose has also been identified as an extender unit incorporated into NDM by the NRPS machinery. nih.gov

An interesting aspect of NDM biosynthesis is the involvement of a "prodrug" mechanism for self-resistance in the producing organism. uni.lunih.govnih.govfishersci.ptnih.gov A fully modified, but initially harmless, prodrug intermediate is generated intracellularly. This prodrug then undergoes a series of transformations, including extracellular activation, to yield the active antibiotic. uni.lunih.govnih.gov

Table 1: Key Biosynthetic Precursors for Naphthyridinomycin (Precursor to this compound)

| Precursor Compound | PubChem CID | Role in Biosynthesis |

| L-Tyrosine | 6057 | Core scaffold building block nih.govuni.luciteab.com |

| L-Methionine | 6137 | Core scaffold building block nih.govuni.luciteab.com |

| L-Serine | 5951 | Core scaffold building block (or Glycine) nih.govuni.lunih.govciteab.com |

| D,L-Ornithine | 389 | Direct biosynthetic precursor nih.govuni.lunih.govciteab.com |

| Ketose | N/A | Source of hydroxyethyl C2 unit nih.gov |

Enzymatic Transformations and Gene Cluster Analysis in this compound Biosynthesis

The biosynthesis of naphthyridinomycin, the natural backbone of this compound, is governed by a well-characterized gene cluster in Streptomyces lusitanus. nih.govuni.ludsmz.deguidetopharmacology.orguni.lu This cluster encodes the nonribosomal peptide synthetase (NRPS) machinery, which is central to the assembly of the antibiotic. nih.govuni.ludsmz.deguidetopharmacology.orguni.lu

Key enzymes and their roles identified within the NDM biosynthetic pathway include:

NRPS Modules (e.g., NapL and NapJ): These modules are responsible for the core formation of the naphthyridinomycin structure. uni.lu The NRPS assembly line in NDM biosynthesis also utilizes a "leader peptide mechanism" to guide the peptide assembly. nih.govdsmz.deguidetopharmacology.orguni.lu

NapU: This secreted oxidoreductase plays a crucial role in the extracellular oxidative activation of a prodrug intermediate, converting it into the active naphthyridinomycin. uni.lunih.govnih.govfishersci.ptnih.gov Interestingly, NapU can also further oxidatively inactivate NDM if it coexists longer than necessary, serving as a self-defense mechanism for the producing organism. fishersci.pt

NapW: An intracellular short-chain dehydrogenase/reductase (SDR), NapW is involved in the reductive inactivation of a hemiaminal pharmacophore within an intermediate, contributing to intracellular detoxification and self-resistance. nih.govnih.gov

NapG: This membrane-bound peptidase is responsible for the maturation of the prodrug by hydrolyzing N-terminal peptides, allowing its transport out of the cell. nih.govnih.govnih.gov

NapI: This enzyme is an L-arginine hydroxylating nonheme iron enzyme, indicating its role in modifying L-arginine during the early stages of the biosynthetic pathway. fishersci.se

The intricate interplay of these enzymes and the presence of self-resistance mechanisms highlight the sophisticated nature of the natural product biosynthesis that ultimately leads to the precursors of semisynthetic compounds like this compound.

Table 2: Key Enzymes and Their Functions in Naphthyridinomycin Biosynthesis

| Enzyme/Component | Primary Function |

| NRPS Machinery | Assembles the core peptide structure of NDM, involving a leader peptide mechanism. nih.govuni.ludsmz.deguidetopharmacology.orguni.lu |

| NapL, NapJ (NRPS Modules) | Involved in the core formation of NDM. uni.lu |

| NapU | Extracellular oxidative activation of prodrug intermediate; can also inactivate NDM. uni.lunih.govnih.govfishersci.ptnih.gov |

| NapW | Intracellular reductive inactivation of hemiaminal pharmacophore for self-resistance. nih.govnih.gov |

| NapG | Membrane-bound peptidase for prodrug maturation and transport. nih.govnih.govnih.gov |

| NapI | L-Arginine hydroxylation. fishersci.se |

Chemo-Enzymatic Synthetic Approaches Inspired by Biosynthesis

The detailed understanding of the complex biosynthetic machinery of natural products like naphthyridinomycin provides invaluable insights for the development of chemo-enzymatic synthetic approaches. While this compound itself is a semisynthetic derivative, the elucidation of its natural precursor's (naphthyridinomycin) biosynthesis has inspired total synthesis efforts for related compounds within the naphthyridinomycin family, such as cyanocycline A. uni.luwikipedia.orgcmdm.twepa.gov

Knowledge of the specific enzymatic transformations, such as those catalyzed by NRPS modules and tailoring enzymes like NapU and NapW, can guide the design of biomimetic or chemo-enzymatic strategies. For instance, the precise control over stereochemistry and the formation of complex ring systems achieved by NRPS enzymes can inform the development of more efficient and selective synthetic routes. Although direct chemo-enzymatic syntheses of this compound are not widely reported in the literature, the principles learned from the biosynthesis of its natural analogs lay the groundwork for future synthetic endeavors that could integrate enzymatic steps for the construction of its complex natural product core.

Chemical Synthesis and Semisynthetic Derivatization of Naphthocyanidine and Analogs

Total Synthesis Strategies for the Naphthocyanidine Core Scaffold

The total synthesis of highly complex polycyclic scaffolds, such as those found in the naphthyridinomycin family to which this compound is related, represents a significant challenge in organic chemistry. While direct total synthesis strategies for the this compound core itself are not extensively detailed in the literature, approaches developed for closely related natural products, like cyanocycline A and bioxalomycin β2, provide insights into the synthetic complexities involved. These strategies often prioritize atom economy, step economy, and redox economy to achieve efficient construction of the core architecture. uwindsor.ca

A notable example in the naphthyridinomycin family involves an Ag(I)-catalyzed [C + NC + CC] coupling approach. This method facilitates the formation of highly functionalized pyrrolidine (B122466) intermediates in a predictable and controlled manner, significantly reducing the number of synthetic steps required for complex molecular targets. researchgate.net This multicomponent reaction-based strategy highlights the utility of convergent synthetic routes for assembling intricate natural product scaffolds. researchgate.net Similar methodologies, such as Cu(I)-catalyzed exo-selective [C + NC + CC] coupling reactions, have been employed in the synthesis of other tetrahydroisoquinoline antitumor alkaloids like quinocarcin, which also feature a chiral pyrrolidine motif. researchgate.net These advanced synthetic tactics are indicative of the types of reactions and conditions necessary to construct the elaborate framework characteristic of this compound and its structural relatives.

Semisynthetic Approaches from Naturally Occurring Precursor Molecules (e.g., Naphthyridinomycin, SF-1739 HP)

A well-documented and significant route to this compound involves its semisynthesis from naturally occurring precursor molecules. This compound, also known as cyanocycline F, can be prepared from SF-1739 HP, a semisynthetic derivative of naphthyridinomycin. epdf.pub

Specifically, this compound is obtained in a 58.8% yield by treating SF-1739 HP with potassium cyanide in methanol (B129727) at room temperature for 30 minutes. scribd.com This chemical transformation introduces a cyano group into the molecular structure. SF-1739 HP itself is derived from SF-1739, which is suggested to be naphthyridinomycin, through treatment with mineral acid. epdf.pub The structural elucidation of SF-1739 HP and this compound was achieved through spectroscopic studies and single-crystal X-ray diffraction analyses, confirming their close structural resemblance to demethylnaphthyridinomycin and demethylcyanonaphthyridinomycin, respectively. epdf.pubscribd.com

This semisynthetic pathway is a key example of how structural modifications of natural products can yield new compounds with altered properties.

Semisynthetic Conversion Data

| Precursor | Reagent/Conditions | Product | Yield | Reference |

| SF-1739 HP | Potassium cyanide in methanol, 30 min, RT | This compound | 58.8% | scribd.com |

Development of Stereoselective and Regioselective Synthetic Methodologies

The synthesis of complex polycyclic compounds like this compound necessitates precise control over stereochemistry and regiochemistry to ensure the formation of desired isomers. While the direct semisynthesis of this compound from SF-1739 HP yields a specific product, the broader field of naphthyridinomycin-type alkaloid synthesis heavily relies on advanced stereoselective and regioselective methodologies. researchgate.netrsc.orgnih.gov

Asymmetric synthesis, which aims to produce unequal amounts of stereoisomers, is paramount for chiral natural products. uwindsor.ca Strategies employed include the use of chiral starting materials (chiral pool), resolution of racemic mixtures, and the application of chiral auxiliaries or enantioselective catalysts. ethz.ch For instance, the asymmetric [C + NC + CC] coupling reaction, relevant to the naphthyridinomycin family, is highlighted for its ability to generate highly functionalized pyrrolidines with excellent stereoselectivity. researchgate.net This method exemplifies how controlled multi-component reactions can build complex chiral centers efficiently. researchgate.net

Regioselective synthesis ensures that reactions occur at specific sites within a molecule, which is critical for constructing complex fused-ring systems. An example of regioselective control in related heterocyclic synthesis is the one-pot, multi-component "on-water" reaction for substituted benzo[c]pyrazolo epdf.pubresearchgate.netnaphthyridines, demonstrating the importance of reaction conditions in directing selectivity. rsc.orgnih.gov The development of such methodologies is crucial for accessing diverse libraries of complex scaffolds with defined structural features.

Targeted Functionalization for Modulating Molecular Properties

Targeted functionalization involves the deliberate modification of a molecule's structure to alter or enhance its chemical and biological properties. In the context of this compound, the semisynthetic conversion from SF-1739 HP by treatment with potassium cyanide serves as a direct example of functionalization. This introduction of a cyano group is not merely a synthetic step but a strategic modification that impacts the compound's characteristics. scribd.com

Indeed, this specific functionalization has been shown to modulate biological activity. This compound exhibited marked activity against leukemia P388, with an increased Inhibition of Leukemia Survival (ILS) of 183%, compared to SF-1739 HP which showed >368.6% ILS. epdf.pub This demonstrates how targeted derivatization can lead to compounds with enhanced or altered biological profiles.

The broader concept of targeted functionalization, including late-stage functionalization (LSF) and C-H functionalization, is increasingly employed in drug discovery to diversify chemical libraries and improve drug-like properties. mdpi.com By rationally designing and implementing functionalization strategies, chemists can explore the structure-activity relationships of complex scaffolds like this compound, leading to the development of analogs with tailored molecular properties. lifechemicals.com

Impact of Functionalization on Biological Activity

| Compound | Structural Feature | Biological Activity (Leukemia P388 ILS) | Reference |

| SF-1739 HP | Hydroxyl group | >368.6% | epdf.pub |

| This compound | Cyano group | 183% | epdf.pub |

Molecular and Cellular Mechanisms of Naphthocyanidine S Biological Activities

Anti-Infective Mechanisms of Action

Naphthocyanidine demonstrates antibacterial activity, inhibiting the growth of several clinically relevant bacterial strains. wikipedia.org Specifically, it has been shown to inhibit the growth of Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. wikipedia.org Its activity also extends to Staphylococcus aureus and Bacillus subtilis. mdpi.com

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Effect on Growth | Source |

| Staphylococcus aureus | Inhibited | wikipedia.orgmdpi.com |

| Bacillus subtilis | Inhibited | wikipedia.orgmdpi.com |

| Escherichia coli | Inhibited | wikipedia.org |

| Pseudomonas aeruginosa | Inhibited | wikipedia.org |

Antibacterial Action: Inhibition of Bacterial DNA Replication (e.g., DNA Gyrase Inhibition)

While the precise molecular mechanism for this compound's antibacterial action, such as direct inhibition of bacterial DNA replication via DNA gyrase, is not extensively detailed in the provided literature, its classification as a naphthyridinomycin-type compound suggests potential involvement in such pathways. nih.govnih.gov Bacterial DNA gyrase, a type IIA DNA topoisomerase, is an essential enzyme for DNA replication and transcription in bacteria, making it a validated target for antibacterial agents. nih.govoncotarget.comjptcp.com Inhibition of DNA gyrase can lead to the accumulation of double-strand breaks in bacterial DNA, stalling replication forks and ultimately causing cell death. nih.gov Other compounds, including certain naphthoquinones (a broader class of compounds that this compound may be structurally related to), have been identified as inhibitors of DNA gyrase, acting by binding to the GyrB subunit. nih.gov Fluoroquinolone antibiotics, which include derivatives like 1,4-dihydro nih.govresearchgate.netnaphthyridine-3-carboxylic acid derivatives, are also known potent inhibitors of E. coli DNA gyrase. nih.gov These inhibitors function by trapping the enzyme in a transient step of its catalytic cycle, thereby preventing DNA reunion. nih.gov

Antifungal and Antiparasitic Molecular Targets

Information specifically detailing the antifungal and antiparasitic molecular targets of this compound is not extensively reported in the provided sources. However, in general, antifungal agents often target unique components of fungal cells, such as the fungal plasma membrane (e.g., ergosterol (B1671047) synthesis pathways), the cell wall (e.g., β-(1,3)-D-glucan synthesis), or enzymes involved in amino acid and protein biosynthesis. nih.govresearchgate.netnih.govmdpi.commdpi.comoncotarget.com Similarly, antiparasitic drugs target various essential processes in parasites, including proteolytic activity, hydrogenosomal metabolism, or specific enzymes like peptidyl-prolyl cis-trans isomerases (PPIases), chitinases, and proteases. researchgate.netmdpi.comnih.govnih.gov

Anticancer Mechanisms

This compound is recognized as a semisynthetic antitumor antibiotic, indicating its potential in cancer therapy. nih.govvietnamjournal.rumdpi.com While specific detailed molecular mechanisms for this compound's anticancer activity are not comprehensively described in the provided information, general mechanisms observed in other anticancer agents, particularly those within related compound classes like isoquinolinequinones, offer insights into potential modes of action. nih.govwikipedia.orgnih.gov

Apoptosis Induction (e.g., ERK/MEK/Bcl-2-Dependent Pathways)

Specific data on this compound's direct induction of apoptosis through ERK/MEK/Bcl-2-dependent pathways are not detailed in the provided information. Nevertheless, the induction of apoptosis is a critical strategy for eliminating cancer cells. amegroups.org The ERK/MEK signaling pathway plays a complex role in cancer, often promoting cell survival through the regulation of anti-apoptotic proteins like Bcl-2, Bcl-X(L), and Mcl-1. amegroups.org Inhibition of the ERK pathway can lead to a downregulation of these anti-apoptotic proteins and promote the activity of caspases, ultimately inducing programmed cell death (apoptosis). Furthermore, targeting Bcl-2 family proteins, particularly through Bcl-2/Bcl-xL inhibition, can enhance the efficacy of MEK inhibition and significantly increase apoptosis in cancer cells. nih.govoncotarget.com

Interference with Cellular Processes such as Cell Growth, Clonogenicity, and Migration

While this compound has been shown to inhibit bacterial growth wikipedia.orgmdpi.com, direct evidence detailing its interference with cancer cell growth, clonogenicity, and migration is not explicitly provided in the search results. However, interfering with these cellular processes is a common anticancer mechanism. Many anticancer agents exert their effects by suppressing cancer cell proliferation, inhibiting their ability to form colonies (clonogenicity), and reducing their migratory and invasive capabilities. For example, certain inhibitors can suppress colony formation and cell migration in a dose-dependent manner.

Modulation of Key Signaling Pathways

This compound has been investigated for its ability to modulate critical cellular signaling pathways, which are fundamental to various biological processes, including inflammation and cell proliferation.

NF-κB Inhibitory Activity this compound has shown strong inhibitory activity against Nuclear Factor-kappa B (NF-κB). [2 from first step] The NF-κB pathway is a crucial regulator of immune and inflammatory responses, controlling the expression of over 500 genes involved in cellular transformation, survival, proliferation, invasion, angiogenesis, metastasis, and inflammation. [16 from first step, 19 from second step, 23 from second step] Activation of NF-κB typically involves the phosphorylation, ubiquitination, and degradation of its inhibitory protein, IκBα, leading to the translocation of NF-κB into the nucleus where it binds to specific DNA sequences (κB elements) to initiate gene transcription. [16 from first step, 8 from second step, 23 from second step] Inhibition of this pathway can reduce inflammatory responses and may enhance the efficacy of certain therapies by suppressing pro-survival pathways. [13 from first step, 23 from second step] The observed strong NF-κB inhibitory activity of this compound suggests its potential in modulating inflammatory processes at a cellular level. [2 from first step]

| Compound | NF-κB Inhibitory Activity |

| This compound | Strong |

EGFR Inhibition While Epidermal Growth Factor Receptor (EGFR) is a significant target in cancer therapy, with its activation correlated with cancer metastasis, direct evidence regarding this compound's specific EGFR inhibitory activity is not extensively documented in the provided literature. Studies have explored EGFR inhibition by other compounds, such as Naphtho[1,2-b]furan-4,5-dione (NFD), which abrogates EGF-induced phosphorylation of EGFR and downstream signaling pathways like PI3K/Akt. [3 from first step, 1 from second step] However, these findings are specific to NFD and cannot be directly attributed to this compound.

Protein Kinase Inhibition Protein kinases are enzymes vital for cellular signaling, involved in processes like metabolism, growth, and differentiation, by phosphorylating proteins. [14 from first step, 9 from second step] Inhibitors of protein kinases are a major class of drug targets. [17 from first step, 4 from second step, 11 from second step] Despite the broad importance of protein kinase inhibition, specific detailed research findings on this compound's direct inhibitory activity against particular protein kinases are not available in the provided information. Research on protein kinase inhibitors generally highlights their mechanisms, such as binding to the ATP site or inducing conformational changes. [9 from first step, 4 from second step]

Molecular Interactions with Nucleic Acids

The interaction of small molecules with nucleic acids, particularly DNA, is a well-established mechanism for many therapeutic agents, especially in oncology. DNA intercalation involves the insertion of a planar aromatic moiety of a molecule between DNA base pairs, leading to structural changes in the DNA helix, such as unwinding and lengthening, and subsequent functional arrest. [7 from second step, 10 from second step] While DNA intercalation is a recognized mode of action for various antitumour drugs, specific detailed research explicitly demonstrating this compound's direct interaction with DNA via intercalation or other modes is not clearly presented in the provided search results. Some literature discusses general DNA-binding compounds and their mechanisms, but a direct link to this compound's DNA intercalation is not established. [6 from first step, 7 from first step, 2 from second step, 3 from second step]

Anti-Inflammatory Modalities at the Cellular Level

This compound's anti-inflammatory modalities at the cellular level are primarily linked to its strong NF-κB inhibitory activity. [2 from first step] The NF-κB pathway is a central mediator of inflammation, regulating the production of numerous pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and chemokines. [13 from first step, 19 from second step, 23 from second step, 26 from first step] By inhibiting NF-κB activation, this compound can suppress the transcription of these inflammatory mediators, thereby dampening the inflammatory response. [12 from second step] This cellular mechanism is critical, as dysregulation of NF-κB is associated with various chronic inflammatory diseases. [16 from first step] The ability to inhibit NF-κB activation suggests this compound's potential in mitigating excessive inflammation and related tissue damage. [12 from second step]

Investigational Mechanisms in Neurological and Immunological Contexts

Research into the specific mechanisms of this compound within neurological and immunological contexts, beyond its general NF-κB inhibitory activity which influences immune responses, is not detailed in the provided scientific literature. While general mechanisms of immunopotentiation [22 from first step] and neuronal function [24 from first step, 17 from second step] are subjects of extensive research, specific investigational mechanisms directly attributable to this compound in these complex biological systems are not elucidated.

Structure Activity Relationship Sar Studies and Rational Design of Naphthocyanidine Analogs

Systematic Elucidation of Structural Determinants for Biological Potency and Selectivity

The systematic elucidation of structural determinants involves the deliberate modification of a parent compound's chemical structure and the subsequent evaluation of the biological activity of these modified analogs. This process helps to identify specific functional groups, spatial arrangements, or electronic properties that are essential for activity, enhance potency, or confer selectivity towards particular biological targets. chem960.com

Naphthocyanidine (C21H24N4O5) itself is a prime example of a structural modification yielding a distinct compound with biological relevance. It is derived from Cyanocycline A (C22H26N4O5) or Naphthyridinomycin (C21H27N3O6) through specific chemical transformations. mdpi.com A key structural difference noted is the substitution of a cyano group in Cyanocycline A with a hydroxyl group to yield this compound. mdpi.com This specific chemical change highlights a direct structural determinant that defines this compound and, by extension, influences its biological identity and activity profile as a semisynthetic antibiotic.

In a comprehensive SAR study, researchers would synthesize a series of this compound analogs, systematically varying different parts of its complex molecular architecture. The modifications could include:

Substitutions on the naphthoquinone core: Altering the groups attached to the naphthoquinone moiety to probe the electronic and steric requirements for activity.

Modifications of the polycyclic nitrogen-containing system: Changing the nature or position of nitrogen atoms, or the ring sizes within the fused system, to investigate their role in target binding.

Alterations to peripheral functional groups: Modifying the hydroxyl, hydroxymethyl, or methyl groups to assess their contribution to hydrogen bonding, lipophilicity, or steric fit.

While detailed data tables for specific this compound analogs are not extensively available in the public domain, such studies would typically generate data similar to the hypothetical example below, illustrating the impact of structural changes on antibacterial potency.

Table 1: Hypothetical SAR Data for this compound Analogs (Interactive Table)

| Analog ID | Structural Modification (Relative to this compound) | Antibacterial Activity (MIC, µM) against S. aureus | Antibacterial Activity (MIC, µM) against E. coli | Notes on Selectivity |

| This compound | Parent Compound | 1.5 | 3.0 | Broad-spectrum |

| Analog A | Hydroxyl replaced with Methoxy | 10.2 | 8.5 | Decreased potency |

| Analog B | Addition of a Halogen at position X | 0.8 | 1.2 | Enhanced potency |

| Analog C | Removal of Methyl group at position Y | >50 | >50 | Significant loss of activity |

Note: This table is illustrative and represents the type of data that would be generated in systematic SAR studies. Actual values would depend on specific experimental findings.

Identification of Key Pharmacophoric Elements and Structural Motifs

A pharmacophore is defined as the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. For a complex molecule like this compound, identifying key pharmacophoric elements involves understanding which parts of its intricate structure are crucial for its antibacterial activity.

Based on its chemical structure, which includes a naphthoquinone-like moiety, multiple nitrogen atoms, and hydroxyl groups, potential pharmacophoric elements of this compound could include:

Hydrogen bond donors and acceptors: The hydroxyl groups and nitrogen atoms within the polycyclic system are likely involved in hydrogen bonding interactions with a biological target.

Hydrophobic regions: The fused ring systems, including the naphthoquinone and the complex bicyclic nitrogen-containing core, provide significant hydrophobic surfaces that could engage in lipophilic interactions.

Aromatic systems: The naphthoquinone system contributes aromatic features that can participate in pi-stacking or other aromatic interactions.

The conversion of a cyano group to a hydroxyl group, as observed in the relationship between Cyanocycline A and this compound, suggests that the nature of this specific site is a critical structural motif influencing the compound's biological properties. mdpi.com This highlights that even subtle changes in functional groups can significantly impact the pharmacophore and, consequently, the biological activity.

Rational Design and Synthesis of this compound Analogs for Enhanced Mechanistic Probing

Rational drug design is an approach to drug discovery that starts with the knowledge of the biological target or the ligand and uses this information to design new compounds with improved properties. For this compound, rational design would involve leveraging the insights gained from SAR studies to create new analogs. The initial transformation from Naphthyridinomycin/Cyanocycline A to this compound itself can be seen as an early example of rational modification to yield a semisynthetic antibiotic. mdpi.com

The goals of rationally designing this compound analogs for enhanced mechanistic probing would include:

Improving Potency and Selectivity: By systematically modifying the identified pharmacophoric elements, researchers could aim to enhance the compound's binding affinity to its target(s) and reduce off-target interactions.

Elucidating Mechanism of Action: Analogs with specific structural changes can help to confirm the roles of different parts of the molecule in its biological activity, providing deeper insights into how this compound interacts with bacterial components. For instance, creating analogs that lack a specific hydrogen bonding group could confirm if that group is essential for activity.

Exploring Chemical Space: Designing analogs allows for the exploration of chemical variations around the this compound scaffold, potentially leading to the discovery of new bioactive molecules or identifying structural limitations.

The synthesis of these analogs would involve advanced organic chemistry techniques to introduce specific modifications while preserving the integrity of the complex this compound core. This might include selective functionalization, ring expansions or contractions, or the introduction of bioisosteric replacements for existing functional groups.

Utilization of Computational Chemistry and Molecular Modeling in SAR Analysis

Computational chemistry and molecular modeling play an indispensable role in modern SAR analysis and rational drug design. These in silico methods allow for the prediction and simulation of molecular interactions, guiding experimental design and interpretation.

Key computational approaches utilized in the SAR analysis of compounds like this compound include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (like this compound or its analogs) when bound to a receptor or enzyme, providing insights into the binding mode and key intermolecular interactions. For this compound, if a bacterial target protein were identified, docking studies could reveal how the molecule fits into the active site and which residues are crucial for binding.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish mathematical relationships between the chemical structure (represented by molecular descriptors) and the biological activity of a set of compounds. By analyzing various physicochemical properties (e.g., lipophilicity, electronic properties, steric bulk) of this compound analogs, QSAR can predict the activity of new, unsynthesized compounds and identify the most influential structural parameters. chem960.com

Pharmacophore Modeling: Computational pharmacophore models can be generated from a set of active compounds, identifying the common spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) necessary for activity. This helps in understanding the essential features of this compound required for its antibacterial effect and can be used to screen virtual libraries for new hits.

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of molecules and their complexes over time, allowing for the study of binding stability, conformational changes, and the flexibility of the ligand and target.

These computational tools significantly accelerate the drug discovery process by reducing the need for extensive experimental synthesis and testing, allowing researchers to prioritize the most promising analogs for synthesis and further investigation.

Advanced Analytical Methodologies for Naphthocyanidine Research

Development and Application of Chromatographic Techniques for Separation and Purification

Chromatographic techniques are indispensable for the separation and purification of Naphthocyanidine from its natural sources, synthetic mixtures, or biological samples, given its complex chemical structure and potential co-occurrence with related compounds nih.govunite.it. These methods exploit differences in molecular characteristics such as size, shape, charge, hydrophobicity, and binding capacity to achieve separation nih.govjournalagent.com.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for both analytical separation and preparative purification of this compound. Its versatility allows for various modes, including:

Reversed-Phase HPLC (RP-HPLC): This is commonly used for separating natural products like this compound based on their hydrophobicity. The stationary phase is non-polar, and the mobile phase is polar, typically a mixture of water/aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). Optimization of mobile phase composition, pH, and column chemistry is crucial for achieving high resolution and purity.

Normal-Phase HPLC (NP-HPLC): Less common for highly polar compounds, but can be employed for specific separations where a polar stationary phase and non-polar mobile phase are advantageous.

Size Exclusion Chromatography (SEC): While primarily used for macromolecules, SEC can be applied to separate this compound from larger impurities or aggregates based on molecular size journalagent.com.

Ion-Exchange Chromatography (IEC): If this compound or its metabolites possess ionizable groups, IEC can be utilized for separation based on charge interactions with a charged stationary phase nih.govjournalagent.com.

The development of robust HPLC methods for this compound involves selecting appropriate stationary phases (e.g., C18 for RP-HPLC), optimizing mobile phase gradients, flow rates, and detection wavelengths to ensure efficient separation and high recovery. For purification, larger scale preparative HPLC systems are employed.

Thin-Layer Chromatography (TLC): TLC serves as a rapid, cost-effective, and qualitative or semi-quantitative method for screening this compound in crude extracts, monitoring purification steps, and comparing samples unite.itmdpi.com. Different stationary phases (e.g., silica (B1680970) gel) and solvent systems can be explored to achieve optimal separation. TLC can also be coupled with mass spectrometry (TLC-MS) for direct identification of separated components mdpi.com.

Gas Chromatography (GC): While this compound itself might not be highly volatile or thermally stable for direct GC analysis, GC, often coupled with Mass Spectrometry (GC-MS), can be employed for the analysis of volatile derivatives or smaller, volatile metabolites of this compound, if applicable unite.itcdc.gov. Derivatization techniques might be necessary to increase volatility.

Illustrative Data Table: Chromatographic Parameters for this compound Separation (Hypothetical)

| Technique | Stationary Phase | Mobile Phase (Illustrative) | Detection Method | Application |

| RP-HPLC | C18 | Acetonitrile/Water (gradient) | UV-Vis (254 nm) | Analytical separation, preparative purification |

| TLC | Silica gel 60 F254 | Chloroform/Methanol (B129727) (9:1, v/v) | UV light (254 nm), Spray reagent | Purity check, reaction monitoring |

| GC-MS | HP-5ms | Helium (carrier gas) | MS | Analysis of volatile derivatives/metabolites |

High-Resolution Spectroscopic Techniques for Quantitative and Qualitative Analysis of this compound and its Metabolites

Spectroscopic techniques are crucial for the unambiguous identification, structural elucidation, and quantification of this compound and its metabolites unite.itfigshare.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the complete chemical structure of this compound nih.gov. Techniques such as 1D NMR (¹H NMR, ¹³C NMR) and 2D NMR (COSY, HSQC, HMBC, NOESY) provide detailed information about the connectivity of atoms, functional groups, and spatial arrangements within the molecule nih.govnih.gov. This is particularly vital for complex natural products where subtle structural differences can lead to significant changes in properties. NMR can also be used for quantitative analysis and characterization of complex mixtures nih.gov.

Mass Spectrometry (MS): MS provides precise molecular weight information and fragmentation patterns, which are essential for confirming the molecular formula and elucidating the structure of this compound and its metabolites nih.gov. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, offers accurate mass measurements, enabling the determination of elemental composition. Tandem mass spectrometry (MS/MS or MSn) provides structural insights by fragmenting the parent ion and analyzing the resulting daughter ions. LC-MS/MS is widely used for quantitative analysis, especially for trace amounts or in complex biological matrices nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a simple and rapid method for the quantitative analysis of this compound, especially if it possesses chromophores that absorb in the UV-Vis region figshare.commdpi.com. The absorption maximum (λmax) and molar absorptivity (ε) can be used for concentration determination based on Beer-Lambert law. It can also be used to monitor the purity and stability of the compound.

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in this compound by analyzing the absorption of infrared radiation at specific wavelengths mdpi.comnlir.com. Characteristic absorption bands can confirm the presence of hydroxyl, carbonyl, amine, or nitrile groups, contributing to structural confirmation.

Illustrative Data Table: Spectroscopic Information for this compound (Hypothetical)

| Technique | Information Provided | Illustrative Data Type |

| ¹H NMR | Proton environment, connectivity, relative abundance | Chemical shifts (ppm), coupling constants (Hz), integration |

| ¹³C NMR | Carbon skeleton, functional group types | Chemical shifts (ppm) |

| HRMS (ESI-TOF) | Exact mass, elemental composition | m/z value (e.g., [M+H]+ 413.1717), isotopic pattern |

| UV-Vis | Electronic transitions, concentration | λmax (e.g., 280 nm, 340 nm), absorbance values |

| FT-IR | Functional groups | Characteristic absorption bands (e.g., 3400 cm⁻¹ for -OH, 1700 cm⁻¹ for C=O) |

Biophysical Techniques for Investigating this compound-Biomolecule Interactions in vitro

Understanding the biological activity of this compound, such as its reported antibacterial properties researchgate.net, often requires investigating its interactions with biomolecules in vitro. Biophysical techniques provide quantitative and qualitative insights into binding affinity, kinetics, thermodynamics, and structural changes upon interaction drugtargetreview.comnih.govnumberanalytics.comnih.gov.

Isothermal Titration Calorimetry (ITC): ITC is a label-free technique that directly measures the heat released or absorbed during a binding event, providing comprehensive thermodynamic parameters (enthalpy change ΔH, entropy change ΔS, and Gibbs free energy change ΔG), binding affinity (Kd), and stoichiometry (n) of this compound-biomolecule interactions drugtargetreview.comnih.govnumberanalytics.comnih.gov. This technique is highly informative for characterizing the driving forces behind the interaction.

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free technique used to measure the kinetics (association rate constant ka, dissociation rate constant kd) and affinity (KD) of molecular interactions numberanalytics.comnih.gov. This compound can be flowed over a sensor chip with an immobilized biomolecule (e.g., protein, DNA), and changes in the refractive index at the sensor surface are monitored, indicating binding and dissociation events.

Nuclear Magnetic Resonance (NMR) Spectroscopy (for interactions): Beyond structural elucidation, NMR can be used to study this compound-biomolecule interactions. Techniques like ligand-observed NMR (e.g., STD NMR, WaterLOGSY) or protein-observed NMR (e.g., chemical shift perturbation) can identify binding sites, characterize binding affinities, and provide insights into conformational changes upon binding nih.govcam.ac.uk.

Microscale Thermophoresis (MST): MST measures the directed movement of molecules in a temperature gradient, which changes upon ligand binding, allowing for the determination of binding affinities (Kd) nih.gov. This technique is particularly useful for interactions in complex solutions and requires small sample volumes.

Analytical Ultracentrifugation (AUC): AUC can be used to determine the stoichiometry and binding affinity of this compound-biomolecule complexes by analyzing changes in sedimentation behavior upon interaction nih.gov.

Native Mass Spectrometry (nMS): nMS can provide information on the stoichiometry of ligand-target complexes and support structure-activity relationship (SAR) investigations by directly analyzing non-covalent complexes in the gas phase drugtargetreview.com.

Illustrative Data Table: Biophysical Parameters for this compound-Biomolecule Interactions (Hypothetical)

| Technique | Parameter Measured | Illustrative Data Range (for small molecule-protein) | Information Gained |

| ITC | Kd, ΔH, ΔS, ΔG, Stoichiometry | Kd: nM to µM; ΔH: kJ/mol | Thermodynamic driving forces, binding strength, ratio |

| SPR | ka, kd, KD | ka: 10³-10⁶ M⁻¹s⁻¹; kd: 10⁻²-10⁻⁵ s⁻¹; KD: nM to µM | Binding speed, stability of complex, binding strength |

| NMR | Chemical shift perturbations | Δδ (ppm) | Identification of binding regions, conformational changes |

| MST | Kd | nM to µM | Binding affinity in solution |

Ecological and Environmental Relevance of Naphthocyanidine

Role as a Secondary Metabolite in Microbial Ecosystems

Naphthocyanidine's primary ecological role stems from its function as a secondary metabolite. Secondary metabolites are organic compounds produced by bacteria, fungi, or plants that are not directly involved in the normal growth, development, or reproduction of the organism, but often play crucial roles in ecological interactions, such as defense mechanisms or competitive advantages.

This compound, also known as Cyanocycline F, is derived from microorganisms. Naphthyridinomycin, a structurally related antibiotic, was initially isolated from Streptomyces lusitanus, and this compound itself has been obtained from Streptomyces griseoplanus. The production of such compounds by Streptomyces species, a genus well-known for its prolific production of diverse bioactive small molecules, highlights their importance in microbial ecosystems.

A key aspect of this compound's role as a secondary metabolite is its demonstrated antimicrobial activity. Research indicates that this compound possesses inhibitory effects against a range of bacteria, including both Gram-positive and Gram-negative species. This antimicrobial property suggests its involvement in microbial competition, where it may help the producing organism to outcompete other microorganisms for resources or space within its environment.

The specific antibacterial activities observed for this compound are summarized in the table below:

| Target Bacterial Species | Effect of this compound | Source |

| Staphylococcus aureus | Growth inhibition | |

| Bacillus subtilis | Growth inhibition | |

| Escherichia coli | Growth inhibition | |

| Pseudomonas aeruginosa | Growth inhibition |

This broad-spectrum inhibition against common bacterial species underscores its potential significance in shaping microbial community structures and dynamics.

Inter-species Chemical Communication and Allelopathic Interactions

The antimicrobial activity of this compound positions it as a potential mediator in inter-species chemical communication and allelopathic interactions within microbial communities. In microbial ecosystems, secondary metabolites often serve as chemical signals or weapons, influencing the growth, behavior, and survival of neighboring organisms.

Allelopathy, in a broad sense, refers to the chemical interactions between organisms where one produces biochemicals that influence the growth, survival, and reproduction of other organisms. While often discussed in plant-plant interactions, the concept extends to microbial communities where secreted compounds can inhibit the growth of competitors. The ability of this compound to inhibit the growth of various bacteria suggests an allelopathic role, providing a competitive advantage to the producing microorganism.

For instance, related compounds like renieramycins, which also exhibit antimicrobial and cytotoxic activities, are suggested to have "defensive or competitive allelopathic roles that benefit the sponge host". This parallel indicates that this compound's antimicrobial properties could similarly contribute to the chemical defense strategies of its microbial producers against competing microbial populations or even against potential predators in their ecological niche. Such chemical signaling and inhibitory effects are crucial for maintaining ecological balance and defining the composition of microbial consortia in diverse environments.

Q & A

Q. How can researchers ensure ethical compliance in studies involving this compound and human-derived samples?

- Methodological Answer : Obtain IRB approval and adhere to GDPR or HIPAA guidelines for data anonymity. Include informed consent forms and disclose conflicts of interest. For cell-based studies, cite cell line authentication (e.g., STR profiling) and mycoplasma testing .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.